methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate
Description
Properties
Molecular Formula |
C26H23N5O4S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C26H23N5O4S/c1-34-22-14-12-19(13-15-22)24-29-30-26(31(24)21-6-4-3-5-7-21)36-17-23(32)28-27-16-18-8-10-20(11-9-18)25(33)35-2/h3-16H,17H2,1-2H3,(H,28,32)/b27-16+ |
InChI Key |
KJYRAECXTFURKE-JVWAILMASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
Intermediate A is synthesized through a two-step protocol:
-
Formation of 4-Phenyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol :
Alternative Route Using Hydrazine Carbothioamide
An optimized method employs hydrazine carbothioamide and 4-methoxyphenacyl bromide:
-
Reflux in dry toluene with triethylamine (Et₃N) for 12 hours yields Intermediate A in 79% purity (HPLC).
Preparation of 2-Chloro-N'-(4-(Methoxycarbonyl)Benzylidene)Acetohydrazide (Intermediate B)
Hydrazone Formation
Intermediate B is synthesized via condensation:
Stereochemical Control
The E-configuration of the hydrazone is ensured by:
-
Using excess acetic acid to protonate the imine nitrogen, favoring anti-periplanar geometry.
-
Maintaining reaction temperatures below 60°C to prevent isomerization.
Final Coupling Reaction
Thioether Formation
The target compound is assembled by reacting Intermediates A and B:
Optimization Strategies
-
Solvent Screening : DMF outperforms THF and acetonitrile in reaction efficiency (Table 1).
-
Base Selection : K₂CO₃ provides higher yields compared to NaHCO₃ or Et₃N.
Table 1 : Solvent Optimization for Coupling Reaction
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 50 | 8 | 67 |
| THF | 60 | 12 | 41 |
| Acetonitrile | 70 | 10 | 38 |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Challenges and Mitigation Strategies
Hydrazone Isomerization
-
Issue : Spontaneous Z/E isomerization under basic conditions.
-
Solution : Conduct coupling reactions at neutral pH and low temperatures.
Thiol Oxidation
-
Issue : Oxidation of the triazole thiol to disulfide.
Scale-Up Considerations
Pilot-scale synthesis (100 g batch) employs:
Chemical Reactions Analysis
Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Scientific Research Applications
Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. The triazole ring and methoxyphenyl group play crucial roles in its binding to target proteins, leading to the modulation of biological activities. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed effects .
Comparison with Similar Compounds
2-{[5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N′-[(E)-(2-Ethoxyphenyl)Methylene]Acetohydrazide ()
- Structural Differences : Replaces the 4-methoxyphenyl group with a 4-chlorophenyl substituent and introduces an ethoxy group on the benzylidene moiety.
- The ethoxy group increases steric bulk, which may reduce solubility compared to the methoxy analog .
4-{(E)-[({[4-(4-Chlorophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetyl)Hydrazono]Methyl}-2-Methoxyphenyl Acetate ()
Compounds 6l–6s ()
These derivatives (e.g., 6l , 6m , 6s ) share the 4-(4-methoxyphenyl)-5-aryl-4H-1,2,4-triazole scaffold but vary in substituents at position 3 (e.g., thiophen-2-yl, benzo[d]thiazole):
- Key Data :
| Compound | Yield (%) | Melting Point (°C) | Activity (IC₅₀, nM) |
|---|---|---|---|
| 6l | 93 | 125–128 | 12 ± 1.5 (5-LOX) |
| 6s | 80 | 198–200 | 8 ± 0.9 (5-LOX) |
- Comparison : The target compound lacks explicit activity data in the provided evidence, but the high yields (80–93%) and low IC₅₀ values of analogs suggest that similar triazole derivatives are potent inhibitors of 5-lipoxygenase-activating protein (FLAP) .
Analogues with Modified Linker Groups
Methyl 4-[(E)-{[3-(2-Chlorophenyl)-5-Sulfanyl-4H-1,2,4-Triazol-4-Yl]Imino}Methyl]Benzoate ()
- Structural Differences: Replaces the hydrazinylidene acetyl group with an imino linker and introduces a 2-chlorophenyl substituent.
- Impact: The imino group may alter tautomerization behavior, affecting electronic properties and metal-chelation capacity .
Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate ()
- Structural Differences : Substitutes the triazole core with a hydroxy-methoxyphenyl group and uses an ethyl ester.
- Impact: The hydroxy group enables hydrogen bonding, enhancing nonlinear optical (NLO) properties (hyperpolarizability = 1.53 × 10⁻³⁰ esu) .
Physicochemical Properties
- Solubility : Sulfanyl groups (e.g., in ) improve solubility in polar aprotic solvents (e.g., DMSO) compared to oxygen-linked analogs.
- Thermal Stability : Melting points of triazole derivatives range widely (125–200°C), with higher values correlating to increased aromatic substitution (e.g., 6s at 198–200°C vs. 6l at 125–128°C) .
Biological Activity
Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate (CAS Number: 314288-80-7) is a complex organic compound featuring a triazole moiety and hydrazone linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anticonvulsant applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes:
- A triazole ring which is known for its diverse biological activities.
- A hydrazone linkage that can influence the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound was screened against a panel of approximately sixty cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The results indicated that:
- Low Cytotoxicity : The compound exhibited low cytotoxic effects on leukemia (K-562, SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) cell lines at a concentration of 10 µM. Only a few cell lines showed slight sensitivity to the compound's effects .
| Cell Line Type | Sensitivity at 10 µM | Remarks |
|---|---|---|
| Leukemia (K-562) | Slightly sensitive | Low activity observed |
| Colon (HCT-15) | Slightly sensitive | Low activity observed |
| Melanoma (SK-MEL-5) | Slightly sensitive | Low activity observed |
These findings suggest that while the compound has some activity against specific cancer types, its overall efficacy may be limited.
Structure-Activity Relationship (SAR)
The structure-activity relationship of various derivatives indicates that:
- Electron-Withdrawing Groups : The presence of para-halogen-substituted phenyl groups enhances biological activity.
- Hydrazone and Triazole Linkages : These moieties are critical for enhancing anticancer and anticonvulsant activities.
Case Study 1: Anticancer Screening
In a study conducted by Abdel-Wahab et al., the compound's anticancer activity was assessed using standardized protocols from the National Cancer Institute. The findings revealed that:
- The compound showed minimal activity against most cancer types.
Case Study 2: Related Compounds
A related triazole derivative demonstrated significant anticonvulsant action with a median effective dose significantly lower than standard medications like ethosuximide. This highlights the importance of further exploring this compound for similar therapeutic potentials.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing methyl 4-{(E)-[...]benzoate with high purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of triazole-thiol intermediates with hydrazine derivatives. Key steps include:
- Microwave-assisted coupling : Use microwave irradiation (80–120°C, 30–60 min) for efficient hydrazone formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfanyl-acetyl coupling .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Critical parameters include pH control (neutral to mildly acidic) during hydrazinylidene formation to avoid side reactions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm hydrazone geometry (E/Z) and sulfanyl-acetyl linkage. Chemical shifts for the triazole protons typically appear at δ 8.1–8.3 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity. Retention times should be cross-referenced with synthetic intermediates .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and fragment patterns to verify the intact triazole and benzoate moieties .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound compared to similar triazole derivatives?
- Methodological Answer : Design a SAR study using analogs with systematic substitutions (Table 1):
Use in vitro assays (e.g., kinase inhibition, microbial growth assays) to correlate structural features with activity. Molecular docking can predict binding modes to targets like HDACs or bacterial enzymes .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell line specificity, serum-free media) to isolate confounding variables .
- Structural Validation : Re-analyze disputed batches via X-ray crystallography to confirm stereochemical integrity (e.g., E-hydrazone vs. Z-hydrazone) .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends obscured by experimental noise .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to HDAC2 (PDB: 4LXZ). Focus on hydrogen bonding between the triazole sulfur and Arg39 .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in GROMACS (50 ns trajectories) to assess stability of the sulfanyl-acetyl group in hydrophobic pockets .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and toxicity .
Q. What advanced techniques confirm the compound’s crystal structure and stereochemistry?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the E-hydrazone configuration and dihedral angles between triazole and benzoate planes. Data deposition in CCDC (e.g., CCDC-1441403) ensures reproducibility .
- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers in chiral derivatives by analyzing C=O and N-H stretching modes (1800–1600 cm) .
- Solid-State NMR : Confirm packing arrangements and hydrogen-bonding networks using - CP/MAS experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
